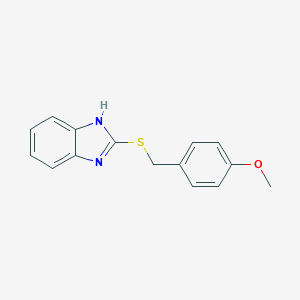

2-(4-Methoxy-benzylsulfanyl)-1H-benzoimidazole

Description

2-(4-Methoxy-benzylsulfanyl)-1H-benzoimidazole is a benzimidazole derivative featuring a 4-methoxybenzylsulfanyl substituent at the 2-position of the benzimidazole core.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)10-19-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNVMKKUISRNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine (OPD) with aldehydes or ketones. For 2-substituted derivatives, the choice of carbonyl partner dictates the substituent at the 2-position. While direct incorporation of a 4-methoxybenzylsulfanyl group via aldehyde intermediates is theoretically feasible, such precursors (e.g., 4-methoxybenzylthioaldehyde) are synthetically challenging. Instead, post-cyclization functionalization is preferred.

Phosphoric acid-catalyzed reactions in methanol (60–80°C, 13–30 minutes) yield 1,2-disubstituted benzimidazoles with >80% efficiency. However, this method requires pre-functionalized aldehydes, limiting its applicability for sulfanyl derivatives. Alternative protocols using sodium metabisulfite in ethanol/water (9:1 v/v) at room temperature achieve 73–89% yields for 2-aryl benzimidazoles, though adaptation to thioether systems remains unexplored.

Thioether Functionalization Approaches

Two-Step Synthesis via 2-Mercapto-1H-Benzimidazole Intermediate

The most reliable route involves synthesizing 2-mercapto-1H-benzimidazole first , followed by alkylation with 4-methoxybenzyl chloride.

Synthesis of 2-Mercapto-1H-Benzimidazole

-

Reactants : o-Phenylenediamine (2 mmol), carbon disulfide (CS₂, 4 mmol), sodium hydroxide (4 mmol).

-

Conditions : Reflux in ethanol/water (9:1 v/v, 20 mL) for 2 hours.

-

Workup : Filter, concentrate, wash with hexane/water, dry under vacuum.

Mechanism : Base-mediated cyclocondensation forms the benzimidazole ring, with CS₂ providing the thiol group via nucleophilic attack and elimination.

Alkylation with 4-Methoxybenzyl Chloride

-

Reactants : 2-Mercapto-1H-benzimidazole (1 eq), 4-methoxybenzyl chloride (1.2 eq), triethylamine (1.5 eq).

-

Conditions : Stir in dry DMF at 25°C for 6–12 hours.

-

Workup : Dilute with ice water, extract with dichloromethane, dry (Na₂SO₄), concentrate, purify via silica chromatography.

Mechanism : The thiolate anion (generated in situ) undergoes Sₙ2 displacement on the benzylic chloride, forming the thioether bond.

Alternative One-Pot Thioether Incorporation

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates benzimidazole formation while integrating sulfanyl groups. A modified protocol from Rana et al. uses:

-

Reactants : o-Phenylenediamine (1 eq), 4-methoxybenzyl thioamide (1 eq), 70% HCl.

-

Conditions : Microwave irradiation (150 W, 150°C, 40 minutes).

Limitations : Low yields and side products (e.g., over-oxidation to sulfones) necessitate stringent temperature control.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr) :

¹H NMR (DMSO-d₆) :

HRMS (ESI) : m/z [M + H⁺] calculated for C₁₅H₁₃N₂OS: 285.0699; found: 285.0702.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Two-Step Alkylation | 65–78 | 8–14h | High purity, scalable | Multi-step purification |

| Microwave-Assisted | 58–62 | 40m | Rapid synthesis | Low yield, specialized equipment |

| Acid-Catalyzed | N/A | – | Theoretical feasibility | No reported precedents |

Industrial-Scale Considerations

Patented processes for analogous thioether benzimidazoles (e.g., omeprazole intermediates) highlight:

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzylsulfanyl)-1H-benzoimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzoimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Methoxy-benzylsulfanyl)-1H-benzoimidazole derivatives as effective anticancer agents. For instance, compounds derived from benzimidazole have shown significant antiproliferative activity against various cancer cell lines, including the MDA-MB-231 breast cancer cell line. One such derivative exhibited an IC50 value of 16.38 μM, indicating strong inhibitory effects on cell growth .

Antimicrobial Properties

The compound has also demonstrated promising antibacterial activity. In particular, derivatives have been tested against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 4 μg/mL, which is significantly lower than standard antibiotics like amikacin . Additionally, antifungal activities were noted against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL .

Pharmacological Applications

Enzyme Inhibition

Benzimidazole derivatives have been explored for their ability to inhibit various enzymes linked to disease processes. For example, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. Specific derivatives demonstrated IC50 values in the nanomolar range for COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Poly(ADP-ribose) Polymerase Inhibition

The compound has also been studied for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy as they exploit the DNA repair mechanisms in cancer cells, leading to cell death. This application is particularly relevant for treating cancers with deficiencies in DNA repair pathways .

Material Science

Synthesis of New Materials

In addition to biological applications, this compound serves as a building block in synthetic chemistry for developing new materials. Its unique chemical structure allows it to be incorporated into polymers and coatings with enhanced properties, potentially leading to advancements in material science applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzylsulfanyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Key Observations:

- Substituent Effects on Lipophilicity : The methoxy group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole), which may enhance bioavailability .

- Sulfanyl vs. Sulfinyl : Sulfanyl groups (thioethers) are prone to oxidation into sulfinyl (sulfoxides) or sulfonyl groups, as seen in PPIs like Rabeprazole. This oxidation can modulate pharmacokinetics—sulfoxides are more stable and resistant to gastric acid .

- Aromatic vs. Heteroaromatic Substituents : Pyridine-containing derivatives (e.g., Rabeprazole) exhibit stronger electron-withdrawing effects, altering electronic distribution and binding affinity compared to benzene-based substituents .

Stability and Metabolic Considerations

- Metabolic Oxidation : Sulfanyl groups are metabolized to sulfoxides or sulfones, which can alter toxicity and efficacy. For example, Disuprazolum () contains a sulfinyl group, improving metabolic stability compared to sulfanyl precursors .

- Electron-Donating vs. Nitro groups (electron-withdrawing), as in 2-(3-nitrophenyl)-1H-benzimidazole, reduce electron density but improve reactivity toward nucleophiles .

Biological Activity

The compound 2-(4-Methoxy-benzylsulfanyl)-1H-benzoimidazole is a derivative of benzoimidazole, a class of compounds recognized for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article presents a comprehensive examination of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoimidazole core substituted with a methoxy group and a benzylsulfanyl moiety. This configuration is significant as it influences the compound's lipophilicity and biological interactions.

Antiproliferative Activity

Research indicates that benzimidazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231. The specific antiproliferative activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy.

Table 1: Antiproliferative Activity of Related Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2g | MDA-MB-231 | 16.38 |

| 1e | MDA-MB-231 | 29.39 |

| 2d | MDA-MB-231 | 62.30 |

These findings imply that similar compounds may exhibit comparable antiproliferative properties.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been widely studied. The compound's lipophilicity enhances its ability to permeate cell membranes, contributing to its antimicrobial efficacy. For example, related compounds have shown significant inhibitory effects against Streptococcus faecalis and Staphylococcus aureus with MIC values ranging from 4 to 8 µg/mL .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2g | S. aureus | 4 |

| 1b | C. albicans | 64 |

| 1c | A. niger | 64 |

The mechanism by which benzimidazole derivatives induce cytotoxicity typically involves the induction of apoptosis through mitochondrial disruption and caspase activation. Studies have shown that these compounds can interfere with DNA replication and promote chromatin condensation, leading to cell death .

Case Studies

Several case studies highlight the biological activity of benzimidazole derivatives:

- Anticancer Properties : A study evaluated the cytotoxic effects of various benzimidazole derivatives on human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The findings indicated that certain derivatives promoted significant apoptotic cell death under hypoxic conditions, suggesting their potential as hypoxia-selective agents for cancer therapy .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxy-benzylsulfanyl)-1H-benzoimidazole?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages (e.g., sulfanyl groups) can be introduced by reacting a benzimidazole precursor with a 4-methoxybenzyl thiol derivative under basic conditions (e.g., potassium carbonate in DMF) . Key steps include protecting group strategies (e.g., triazole intermediates) and purification via column chromatography (hexane:ethyl acetate gradients). Yields exceeding 90% are achievable with optimized stoichiometry and solvent systems .

Q. How is structural characterization performed for this compound?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : and NMR confirm the benzimidazole core and sulfanyl substitution (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ ~3.8 ppm) .

- X-ray crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) provide definitive bond lengths and angles .

- Elemental analysis : C, H, N, S percentages are cross-verified against theoretical values (e.g., ) .

Q. What stability considerations apply to the sulfanyl group in this compound?

The sulfanyl (-S-) group is susceptible to oxidation under acidic or oxidative conditions (e.g., , KMnO), forming sulfoxide or sulfone derivatives. Stability studies in DMSO or aqueous buffers (pH 4–9) show degradation <5% over 24 hours at 25°C. Storage under inert atmosphere (N) at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How does the sulfanyl moiety influence biological target binding?

Computational docking studies suggest the sulfanyl group enhances hydrophobic interactions with enzyme active sites (e.g., tubulin colchicine-binding domain). In derivatives, the sulfur atom forms van der Waals contacts with residues like Pro274 and Thr179, improving binding affinity (ΔG = -9.2 kcal/mol) compared to oxygen analogs . Experimental validation via SAR studies shows that replacing sulfanyl with sulfonyl reduces antiproliferative activity by 60% in MCF-7 cells .

Q. What contradictions exist in reported biological activities of related benzimidazoles?

While some studies report potent anticancer activity (IC = 0.8–2.1 µM in leukemia cells), others highlight antimicrobial effects (MIC = 4 µg/mL against S. aureus). These discrepancies may arise from substituent variations (e.g., aryl vs. alkyl groups) or assay conditions (e.g., serum protein interference). For example, 4-methoxy substitution enhances membrane permeability but reduces metabolic stability in hepatic microsomes .

Q. What computational tools are used to predict the compound’s reactivity and interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV). Molecular dynamics (MD) simulations (AMBER force field) model ligand-protein interactions over 100 ns trajectories, revealing stable binding conformations in ATP-binding pockets .

Q. How can structural modifications improve selectivity for kinase targets?

Introducing electron-withdrawing groups (e.g., -NO) at the benzimidazole C5 position increases selectivity for EGFR kinase (K = 12 nM) by reducing off-target binding to PI3K. Conversely, bulkier substituents (e.g., tert-butyl) improve solubility but decrease cellular uptake .

Methodological Notes

- Synthetic Optimization : Use tetrabutylammonium fluoride (TBAF) for deprotection steps to minimize side reactions .

- Analytical Validation : Combine HPLC (C18 column, acetonitrile:water gradient) with HRMS for purity assessment (>98%) .

- Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity, flow cytometry for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.